molecular formula C20H18ClNO2 B2398459 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 862710-19-8

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No. B2398459
CAS RN: 862710-19-8
M. Wt: 339.82
InChI Key: GZEGTZURSWWXPB-UHFFFAOYSA-N
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Description

“7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H18ClNO2 . It has a molecular weight of 339.82 . This compound is used in proteomics research .

Physical and Chemical Properties The InChI code for this compound is 1S/C20H18ClNO2/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) .

Scientific Research Applications

Antimicrobial and Antiviral Applications

Chloroquine-containing compounds , structurally related to quinoline derivatives, have been extensively studied for their antimicrobial and antiviral effects. Research highlights the potential of chloroquine (CQ) and its derivatives in managing various infectious and non-infectious diseases due to their biochemical properties. Efforts to repurpose CQ in cancer therapy and as a synergistic partner in combination chemotherapy have been noted, indicating a broad therapeutic potential beyond its traditional antimalarial use (Njaria et al., 2015).

Antioxidant Activity

Chlorogenic acid (CGA) , another phenolic compound, demonstrates significant antioxidant activity, contributing to its potential as a natural safeguard food additive. Its broad biological and pharmacological effects, such as hepatoprotective, cardioprotective, and neuroprotective roles, underscore the versatility of phenolic acids in scientific research (Naveed et al., 2018).

Neuroprotective and CNS Stimulating Properties

Isoquinoline derivatives, which share a structural motif with quinolines, have been identified for their significant biological potentials, including antifungal, anti-Parkinsonism, anti-tubercular, and anti-tumor activities. These compounds, due to their interaction with the central nervous system, offer a pathway to developing novel pharmacotherapeutic agents (Danao et al., 2021).

Environmental and Wastewater Treatment

Phenoxy herbicides, including compounds structurally related to quinoline derivatives, have been the focus of studies regarding their sorption to soil and the environmental implications of their use. The interaction with soil components highlights the significance of understanding compound behavior in environmental matrices for better management and remediation strategies (Werner et al., 2012).

properties

IUPAC Name

7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(23)24)15-8-9-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEGTZURSWWXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid

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